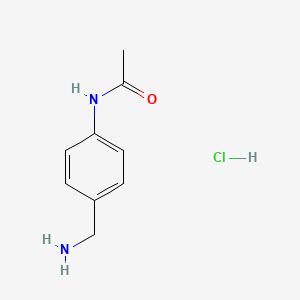

2-(4-异丁基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of iodine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) to form an iodoalkylborate species, which is then used to create alkyl and aryl pinacolboronates . This process utilizes tetrahydrofuran (THF) as a leaving group and can be conducted under ambient conditions. The reaction with Grignard reagents, prepared under Barbier conditions, leads to the formation of the desired pinacolboronates and the release of THF .

Molecular Structure Analysis

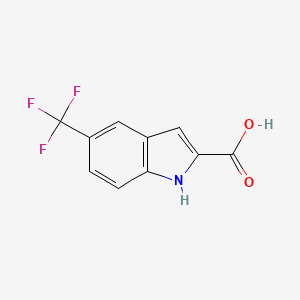

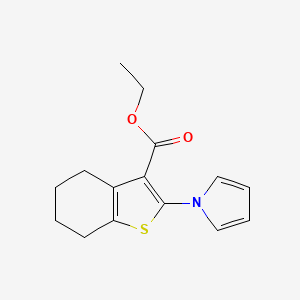

The molecular structure of the tetramethyl-1,3,2-dioxaborolane moiety includes a boron atom within a dioxaborolane ring, which is stabilized by two methyl groups at the 4 and 5 positions. This structural feature is crucial for the stability and reactivity of the compound. The presence of the isobutylphenyl group in the compound of interest would likely influence its reactivity and physical properties, although specific details are not provided in the papers.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," but they do provide insights into the reactivity of similar compounds. For instance, the iodoalkylborate species formed from HBpin can react with various Grignard reagents to yield corresponding pinacolboronates . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do suggest that the tetramethyl-1,3,2-dioxaborolane moiety is reactive and can be used to synthesize a wide range of boron-containing compounds . The physical properties such as melting point, boiling point, and solubility would be influenced by the isobutylphenyl group, but these details are not discussed in the provided papers.

科学研究应用

Synthesis of Novel Compounds

Research has demonstrated the utility of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in synthesizing boron-containing stilbene derivatives, which are potential intermediates for creating new materials for LCD technology and identifying therapeutics for neurodegenerative diseases (Das et al., 2015). Additionally, the preparation of 2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via a continuous-flow process highlights its role as a key propargylation reagent (Fandrick et al., 2012).

Therapeutic Potential

The synthesis of boron-containing polyene systems from 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has shown potential for creating conjugated polyene materials with applications in neurodegenerative disease therapeutics (Das et al., 2015). Moreover, specific derivatives like BF102 have demonstrated lipogenesis inhibitory effects, suggesting a new avenue for lipid-lowering drug development (Das et al., 2011).

Material Science and Sensor Development

In material science, the synthesis of boron-capped polyenes has been explored for potential use in LCD technology, highlighting the versatility of these compounds in developing new materials (Das et al., 2015). Furthermore, the development of a 4-substituted pyrene derivative for H2O2 detection in living cells showcases the application of these compounds in designing sensitive and selective sensors for biological and environmental monitoring (Nie et al., 2020).

Advanced Synthesis Techniques

The use of these compounds in the stereoselective synthesis of alcohols and the generation of enol borates for addition to aldehydes demonstrates their importance in organic synthesis, enabling the production of syn-aldols with potential applications in pharmaceuticals and organic chemistry (Hoffmann et al., 1987).

安全和危害

未来方向

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAMNZOIJNSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590365 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1033753-01-3 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)